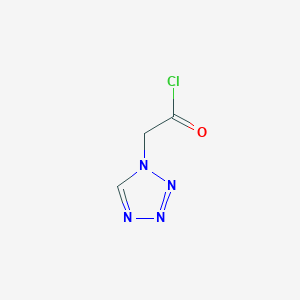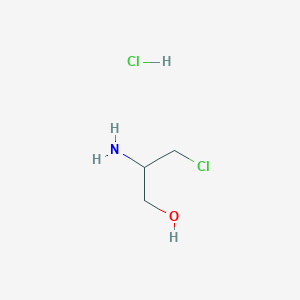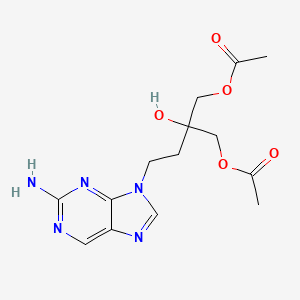![molecular formula C16H16N3O4S Na B601407 sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate CAS No. 37050-97-8](/img/structure/B601407.png)
sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate
Übersicht
Beschreibung
[6R-[6α,7β(R*)]]-7-[(Aminophenylacetyl)amino]-3-methylene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic Acid is an impurity of Cefaclor (C235250), an second-generation cephalosporin antibiotic for antibacterial purposes.
Wissenschaftliche Forschungsanwendungen
Microbial Food Safety
Implications of Salt and Sodium Reduction on Microbial Food Safety : Sodium chloride (table salt) is a critical ingredient in various food systems due to its antimicrobial properties, playing a vital role in inhibiting the growth of pathogenic and spoilage microorganisms. The study highlights the necessity of sodium salts, especially sodium chloride, in producing safe and wholesome foods. It emphasizes the antimicrobial properties of sodium chloride in inhibiting the growth and toxin production of Clostridium botulinum in processed meats and cheeses, among other applications (Taormina, 2010).
Sodium in Food Processing
Salt in Food Processing; Usage and Reduction A Review
: This paper discusses the multifaceted uses of salt in food industries due to its preservative, antimicrobial, and flavor-enhancing properties. It addresses trends in salt usage, pointing towards salt reduction or replacement as a response to health concerns regarding high sodium intake. The review also covers the use of sodium chloride substitutes like KCl or phosphates and the optimization of salt's physical form for flavor enhancement and sodium intake reduction (Albarracín, Sánchez, Grau, & Barat, 2011).
Sodium and Human Health
Human Health Effects of Sodium Azide Exposure A Literature Review and Analysis
: This comprehensive review of literature from 1927 to 2002 characterizes the health effects of sodium azide exposure. It documents various health impacts, predominantly hypotension, across different exposure routes. The study provides detailed insights into the physiological and toxicological responses to sodium azide, offering valuable information on safe handling and exposure prevention measures (Chang & Lamm, 2003).
Sodium in Child Development
Infants’ and Children’s Salt Taste Perception and Liking A Review
: This review focuses on the development of salt taste sensitivity and preferences in infants and children, and its association with food intake. It discusses the biological and learned responses to salt, indicating the need for decreased exposure to salty foods during early infancy to influence future salt preference and intake patterns (Liem, 2017).
Eigenschaften
IUPAC Name |
sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S.Na/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-6,10-12,15H,1,7,17H2,(H,18,20)(H,22,23);/q;+1/p-1/t10-,11-,12?,15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGUTDHFEQENNS-QWEQECPASA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CSC2C(C(=O)N2C1C(=O)[O-])NC(=O)C(C3=CC=CC=C3)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1CS[C@@H]2[C@@H](C(=O)N2C1C(=O)[O-])NC(=O)[C@@H](C3=CC=CC=C3)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N3NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















